[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride
Description
[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride: is a chemical compound with the molecular formula C7H11ClN2O3 and a molecular weight of 206.63 g/mol . It is also known by its IUPAC name, ethyl 5-(aminomethyl)-3-isoxazolecarboxylate hydrochloride . This compound is characterized by its white to yellow solid form and is used in various scientific research applications due to its unique properties and reactivity .
Properties
IUPAC Name |
ethyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-2-11-7(10)6-3-5(4-8)12-9-6;/h3H,2,4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCWXJCDLIEWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring is synthesized through a (3 + 2) cycloaddition reaction, often employing metal catalysts such as copper (I) or ruthenium (II).
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced through esterification reactions, where ethyl alcohol reacts with the carboxylic acid group on the isoxazole ring.
Formation of the Methanaminium Group: The methanaminium group is formed by reacting the isoxazole derivative with an amine, followed by quaternization with hydrochloric acid to form the chloride salt.
Chemical Reactions Analysis
[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride is utilized in various scientific research fields, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring can mimic natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the methanaminium group can interact with negatively charged sites on proteins, enhancing its binding affinity .
Comparison with Similar Compounds
[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride can be compared with other similar compounds, such as:
Ethyl 5-(aminomethyl)-3-isoxazolecarboxylate: Lacks the chloride ion, which affects its solubility and reactivity.
Methyl 5-(aminomethyl)-3-isoxazolecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, leading to different reactivity and properties.
5-(Aminomethyl)-3-isoxazolecarboxylic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester forms.
Biological Activity
[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride, with the molecular formula CHClNO and CAS No. 612511-84-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes current findings related to its biological activity, including mechanisms of action, case studies, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its diverse biological activities. The ethoxycarbonyl group enhances its solubility and bioavailability, making it a candidate for further pharmacological exploration. The following table summarizes key properties:
| Property | Value |
|---|---|
| Molecular Weight | 194.63 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The isoxazole moiety may inhibit specific enzymes or interfere with signaling pathways associated with cell proliferation and inflammation.
Anticancer Activity
Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, a related study demonstrated that indole-isoxazole hybrids showed potent cytotoxic effects against various cancer cell lines, including liver (Huh7), breast (MCF7), and colon (HCT116) cancer cells, with IC values ranging from 0.7 to 35.2 µM . This suggests a potential for this compound to exhibit similar activities.
Case Studies and Research Findings
- Anticancer Screening : In a comparative study involving several isoxazole derivatives, those containing ethoxycarbonyl groups demonstrated enhanced anticancer activity. For example, compounds with methoxy substituents on the phenyl ring showed improved selectivity towards cancer cells over normal cells .
- Inflammatory Response : Research has indicated that compounds similar to this compound have anti-inflammatory properties by reducing cytokine release such as TNF-α and IFN-γ, which are crucial in inflammatory responses .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound | Anticancer Activity (IC) | Anti-inflammatory Effects |
|---|---|---|
| This compound | Not yet established | Potentially beneficial |
| Indole-isoxazole derivatives | 0.7 - 35.2 µM | Significant reduction in cytokines |
| Benzimidazole derivatives | Varies | Moderate anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
